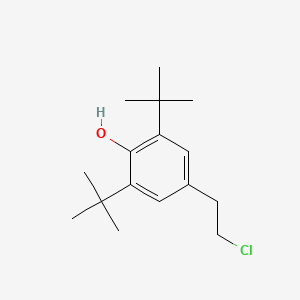
Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C14H21ClO It is a chlorinated phenol derivative, characterized by the presence of a chloroethyl group and two tert-butyl groups attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- typically involves the chlorination of a suitable precursor, such as 4-(2-hydroxyethyl)-2,6-bis(1,1-dimethylethyl)phenol. The reaction is carried out under controlled conditions using chlorinating agents like thionyl chloride or phosphorus trichloride. The reaction is usually performed in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Ethyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The tert-butyl groups may enhance the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and molecular targets.
Comparison with Similar Compounds
- Phenol, 4-(2-chloroethyl)-2-(1,1-dimethylethyl)-
- Phenol, 2-chloro-4-(1,1-dimethylethyl)-
- Phenol, 4-(2-bromoethyl)-2,6-bis(1,1-dimethylethyl)-
Comparison: Phenol, 4-(2-chloroethyl)-2,6-bis(1,1-dimethylethyl)- is unique due to the presence of both chloroethyl and tert-butyl groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
10176-13-3 |
|---|---|
Molecular Formula |
C16H25ClO |
Molecular Weight |
268.82 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(2-chloroethyl)phenol |
InChI |
InChI=1S/C16H25ClO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7-8H2,1-6H3 |
InChI Key |
KLIJOUBOOHWMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















